Potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate Potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809419
InChI: InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14;/h4H,5-7H2,1-3H3;/q-1;+1
SMILES: [B-](C1=CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Molecular Formula: C10H16BF3KNO2
Molecular Weight: 289.15 g/mol

Potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate

CAS No.:

Cat. No.: VC13809419

Molecular Formula: C10H16BF3KNO2

Molecular Weight: 289.15 g/mol

* For research use only. Not for human or veterinary use.

Potassium (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate -

Specification

Molecular Formula C10H16BF3KNO2
Molecular Weight 289.15 g/mol
IUPAC Name potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boranuide
Standard InChI InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14;/h4H,5-7H2,1-3H3;/q-1;+1
Standard InChI Key WDCVMJBZQUWPDV-UHFFFAOYSA-N
SMILES [B-](C1=CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Canonical SMILES [B-](C1=CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a tetrahydropyridine ring substituted at the 4-position with a trifluoroborate group (BF3K-\text{BF}_3\text{K}) and at the 1-position with a Boc-protected amine. The Boc group ((CH3)3COC(O)(\text{CH}_3)_3\text{COC(O)}) shields the amine from undesired reactivity during synthetic sequences, while the trifluoroborate moiety enhances stability compared to boronic acids.

The IUPAC name, potassium [1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]trifluoroboranuide, reflects its structural hierarchy. X-ray crystallography of analogous compounds confirms a trigonal planar geometry around the boron atom, with fluorine atoms occupying equatorial positions .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC10H16BF3KNO2\text{C}_{10}\text{H}_{16}\text{BF}_3\text{KNO}_2
Molecular Weight289.15 g/mol
SMILES[B-](C1=CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]\text{[B-](C1=CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]}
Purity (Commercial)≥97%

The Boc group’s electron-withdrawing nature slightly polarizes the tetrahydropyridine ring, as evidenced by 1H^{1}\text{H} NMR shifts (~δ 1.4 ppm for tert-butyl protons).

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a two-step sequence:

  • Boc Protection: Reaction of 4-amino-1,2,3,6-tetrahydropyridine with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., DMAP) yields the Boc-protated intermediate.

  • Trifluoroboration: Treatment with potassium trifluoroborate (KBF4\text{KBF}_4) under acidic conditions installs the BF3K-\text{BF}_3\text{K} group. This step often employs transition metal catalysts (e.g., Cu or Pd) to facilitate boron insertion .

A representative reaction is:

Boc-pyridine+KBF4Cu(OTf)2Boc-tetrahydropyridinyl-BF3K+HF\text{Boc-pyridine} + \text{KBF}_4 \xrightarrow{\text{Cu(OTf)}_2} \text{Boc-tetrahydropyridinyl-BF}_3\text{K} + \text{HF}

Industrial-Scale Production

Commercial suppliers (e.g., AChemBlock, VulcanChem) report batch yields of 70–85% using optimized protocols . Critical parameters include:

  • Temperature: 0–25°C to prevent Boc deprotection.

  • Solvent: Tetrahydrofuran (THF) or acetonitrile for optimal solubility.

  • Workup: Aqueous extraction followed by recrystallization from ethanol/water.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The trifluoroborate group participates in palladium-catalyzed cross-couplings with aryl halides. For example, coupling with 4-bromotoluene in the presence of Pd(PPh3)4\text{Pd(PPh}_3)_4 and Na2CO3\text{Na}_2\text{CO}_3 yields biaryl derivatives with >90% efficiency. This reactivity stems from the boron atom’s ability to transmetallate to Pd(II), forming key intermediates in C–C bond formation .

Radical Trifluoromethylation

Research Findings and Mechanistic Insights

Copper-Mediated Trifluoromethylation

Studies by Sanford et al. demonstrate that the Langlois reagent (CF3SO2Na\text{CF}_3\text{SO}_2\text{Na}) and tert-butyl hydroperoxide (TBHP) generate CF3\text{CF}_3 radicals, which add to the boronated tetrahydropyridine. Copper(II) acetate facilitates single-electron transfer (SET), leading to β-trifluoromethylated products in 60–75% yields .

Stereochemical Outcomes

Experiments with (Z)- and (E)-configured vinyltrifluoroborates reveal stereoconvergent behavior. For instance, both isomers of 4-methylstyryl-BF3_3K produce (E)-β-trifluoromethylstyrene, suggesting a radical or carbocationic intermediate . This contrasts with transmetallation pathways, which typically preserve stereochemistry .

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